N-Palmitoyldopamine

TRPV1 N-acyl dopamine receptor agonism

Researchers often struggle to isolate TRPV1 modulatory mechanisms due to tool compounds with confounding direct agonism. N-Palmitoyldopamine (PALDA) resolves this by acting as a pure entourage compound, silent at TRPV1 and CB1 up to 5 µM, yet potentiating NADA efficacy (EC50 shift ~90 nM to ~30 nM). It provides a CB1-clean baseline essential for sensory neuron studies. Its saturated C16 chain offers superior oxidative stability over unsaturated analogs like OLDA, ensuring reproducible anti-fibrotic assay results. - Pure modulator: No TRPV1/CB1 agonism up to 5 µM, no FAAH/AMT inhibition (IC50 > 25 µM). - Reliable supply: High-purity, stable batch for long-term lipid signaling and fibrosis studies.

Molecular Formula C24H41NO3
Molecular Weight 391.6 g/mol
CAS No. 136181-87-8
Cat. No. B155658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyldopamine
CAS136181-87-8
SynonymsN-(3,4-dihydroxyphenethyl)palmitamide
Molecular FormulaC24H41NO3
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)25-19-18-21-16-17-22(26)23(27)20-21/h16-17,20,26-27H,2-15,18-19H2,1H3,(H,25,28)
InChIKeyTWJJFOWLTIEYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

PALDA: TRPV1 Entourage & Anti-Fibrotic Research


N-Palmitoyldopamine (PALDA, CAS 136181-87-8) is an endogenous N-acyl dopamine amide formed by condensation of palmitic acid and dopamine, identified in mammalian brain alongside its unsaturated analogs N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA) . Unlike NADA and OLDA, which potently activate the transient receptor potential vanilloid type 1 (TRPV1) channel, PALDA is functionally silent at TRPV1 and CB1 receptors at concentrations up to 5 µM, yet acts as a selective 'entourage' compound that potentiates endovanilloid signaling . This unique pharmacological split—inert alone, active as a modulator—defines PALDA's irreplaceable value in dissecting lipid signaling crosstalk and in targeting myofibroblast transdifferentiation pathways where saturated N-acyl dopamines demonstrate superior potency to their unsaturated counterparts .

Why PALDA Cannot Be Substituted by Other N-Acyl Dopamines


The N-acyl dopamine family exhibits profound functional divergence dictated by fatty acid chain saturation and length, rendering interchange between members experimentally invalid. NADA (arachidonoyl, 20:4) and OLDA (oleoyl, 18:1) are potent, direct TRPV1 agonists with EC50 values of 258 nM and 667 nM respectively, while PALDA (palmitoyl, 16:0) and STEARDA (stearoyl, 18:0) produce no TRPV1 activation at concentrations up to 5 µM . This binary split—agonism versus entourage modulation—means substituting PALDA with NADA or OLDA fundamentally alters the pharmacological stimulus from pure modulation to direct receptor activation, confounding any study of endovanilloid potentiation mechanisms . Even within the saturated pair, PALDA and STEARDA differ in side-chain length (C16 vs. C18), which affects potency in anti-fibrotic assays where PALDA demonstrates rank-order equipotency with OLDA but outperforms NADA, establishing a structure-activity relationship that is chain-length-dependent and not interchangeable .

PALDA: Key Differentiation Evidence


TRPV1 Agonist Activity: Silent vs. NADA, OLDA

PALDA displays no intrinsic TRPV1 agonist activity at concentrations up to 5 µM, in stark contrast to its endogenous unsaturated analogs. NADA activates human TRPV1 with an EC50 of approximately 90 nM in HEK293 cells overexpressing the receptor, while OLDA activates TRPV1 with an EC50 of 667 nM in mouse TRPV1 assays . PALDA at equimolar or higher concentrations (up to 5 µM) fails to elicit any measurable calcium influx via TRPV1, representing at minimum a >50-fold selectivity window for null agonism versus NADA . This binary pharmacological distinction means PALDA can be used as a clean entourage probe without confounding direct receptor activation—a property absent in NADA or OLDA.

TRPV1 N-acyl dopamine receptor agonism calcium flux

TRPV1 Entourage Potentiation vs. NADA

Although intrinsically silent, PALDA (0.1–10 µM) exerts a concentration-dependent entourage effect, shifting the EC50 of NADA from approximately 90 nM to approximately 30 nM—a 3-fold leftward potentiation . This potentiation is comparable to that of its saturated congener STEARDA, which also reduces NADA EC50 to ~30 nM, but contrasts sharply with OLDA and NADA, which cannot produce this effect because they are themselves direct agonists . PALDA also dose-dependently enhances intracellular Ca2+ responses elicited by anandamide (50 nM) and synergizes with low pH (6.0–6.7) to amplify TRPV1 signaling .

entourage effect TRPV1 potentiation endovanilloid NADA

CB1 Receptor Inactivity vs. Arachidonoyl Analogs

PALDA exhibits no agonist or antagonist activity at the CB1 cannabinoid receptor at concentrations up to 5 µM . This contrasts with NADA, which acts as a CB1 agonist with Ki values in the low micromolar range, and with synthetic mixed TRPV1/CB1 agonists such as arvanil (CB1 Ki reported in nanomolar range) and olvanil (CB1 Ki = 1.6 µM) . The absence of CB1 engagement by PALDA eliminates cannabinoid-receptor-mediated confounding effects (e.g., psychoactive signaling, appetite modulation) that complicate interpretation when using NADA or synthetic hybrids.

CB1 receptor cannabinoid receptor selectivity N-acyl dopamine

FAAH/AMT Stability: No Degradation Interference

PALDA does not inhibit fatty acid amide hydrolase (FAAH) or the anandamide membrane transporter (AMT) at pharmacologically relevant concentrations (IC50 > 25 µM for both) . This is a critical differentiator from first-generation entourage probes such as AM404 (a potent AMT inhibitor) and from FAAH inhibitors like URB597. By not interfering with endocannabinoid degradation or transport, PALDA produces entourage potentiation of TRPV1 without elevating global anandamide or NADA levels through metabolic blockade, yielding a mechanistically cleaner signal for studying direct allosteric or cooperative modulation at TRPV1.

FAAH anandamide membrane transporter metabolic stability entourage

Anti-Fibrotic Activity in Collagen Contraction Assay

In a collagen matrix contraction assay using TGF-β2-treated primary porcine RPE cells and TGF-β2+TNFα-treated human RPE cells, PALDA inhibited myofibroblast-mediated contraction in a concentration-dependent manner. The rank order of potency was PALDA = OLDA > NADA . At 3 µM, PALDA significantly inhibited TNT-induced collagen matrix contraction compared to vehicle, whereas non-dopamine head group derivatives (e.g., PALPA, PALGY, PALTA) showed no significant effect, demonstrating the absolute requirement of the dopamine head group . PALDA and OLDA also down-regulated fibronectin and α-SMA protein expression and reduced α-SMA incorporation into F-actin stress fibers as confirmed by Western blot and immunocytochemistry .

myofibroblast transdifferentiation collagen contraction PVR anti-fibrotic

PALDA Validated Application Scenarios


Clean TRPV1 Entourage Probe

Use PALDA as a null-agonist tool compound to investigate the mechanism of TRPV1 entourage potentiation without confounding direct receptor activation. PALDA (0.1–10 µM) reliably shifts NADA EC50 from ~90 nM to ~30 nM in HEK293-TRPV1 cells , enabling dose-response studies of allosteric or cooperative modulation. Its inactivity at CB1 up to 5 µM and lack of FAAH/AMT inhibition (IC50 > 25 µM) ensure that the observed potentiation is attributable solely to TRPV1-directed mechanisms .

Selective TRPV1-CB1 Pathway Dissection

Deploy PALDA in experimental systems where TRPV1 and CB1 are co-expressed (e.g., sensory neurons, certain CNS regions) to selectively enhance TRPV1-mediated calcium signaling without activating CB1. Because PALDA is silent at CB1 receptors at concentrations up to 5 µM, unlike NADA or synthetic hybrids (arvanil, olvanil) which exhibit sub-micromolar to low-micromolar CB1 affinity , it provides a CB1-clean baseline for isolating TRPV1-specific contributions to cellular responses.

Anti-Fibrotic Lead Scaffold for Ophthalmology

Employ PALDA as a starting scaffold for developing anti-fibrotic therapeutics targeting proliferative vitreoretinopathy (PVR). PALDA demonstrates rank-order equipotency with OLDA and superior potency to NADA in inhibiting collagen matrix contraction by myofibroblast-transdifferentiated RPE cells, while its fully saturated palmitoyl chain (C16:0) offers greater oxidative stability than the oleoyl (C18:1) chain of OLDA . Structure-activity relationship studies confirm that the dopamine head group is essential for activity, guiding medicinal chemistry optimization efforts .

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